molecular formula C5H7LiO3 B2740528 Lithium;2-methyloxetane-2-carboxylate CAS No. 2551116-93-7

Lithium;2-methyloxetane-2-carboxylate

Cat. No.: B2740528
CAS No.: 2551116-93-7
M. Wt: 122.05
InChI Key: WCRBLFMRKLDJIG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium 2-methyloxetane-2-carboxylate is a lithium salt derived from 2-methyloxetane-2-carboxylic acid. The compound features a strained oxetane ring fused with a carboxylate group, which may confer unique physicochemical properties, such as enhanced solubility or stability compared to other lithium salts.

Properties

IUPAC Name

lithium;2-methyloxetane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3.Li/c1-5(4(6)7)2-3-8-5;/h2-3H2,1H3,(H,6,7);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRBLFMRKLDJIG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1(CCO1)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7LiO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Michael Addition for Oxetane Formation

The oxetane ring in lithium 2-methyloxetane-2-carboxylate is typically constructed via intramolecular cyclization. A seminal approach involves the base-mediated ring-opening of epoxides or halohydrins, followed by nucleophilic attack to form the four-membered oxetane ring. For example, 3-chloro-2-methylpropanol derivatives undergo dehydrohalogenation in the presence of potassium tert-butoxide (KOtBu), yielding 2-methyloxetane as an intermediate.

Reaction conditions :

  • Substrate : 3-Chloro-2-methylpropan-1-ol
  • Base : KOtBu (3.0 equiv.)
  • Solvent : Tetrahydrofuran (THF)
  • Temperature : Room temperature (25°C)
  • Yield : 62–93% (dependent on solvent polarity)

The choice of solvent critically influences reaction efficiency. Polar aprotic solvents like THF favor ring closure by stabilizing the transition state, whereas nonpolar solvents result in incomplete conversion.

Carboxylation via Carbon Dioxide Insertion

Following oxetane formation, carboxylation introduces the carboxylic acid moiety. Direct carboxylation using carbon dioxide (CO₂) under high pressure (5–10 atm) in the presence of lithium hexamethyldisilazide (LiHMDS) generates 2-methyloxetane-2-carboxylic acid.

Reaction equation :
$$
\text{2-Methyloxetane} + \text{CO}_2 \xrightarrow{\text{LiHMDS, THF}} \text{2-Methyloxetane-2-carboxylic acid}
$$

Optimized parameters :

  • CO₂ pressure : 8 atm
  • Temperature : −78°C to 0°C
  • Catalyst : LiHMDS (1.2 equiv.)
  • Yield : 68–75%

Lithiation Techniques for Salt Formation

Direct Neutralization of the Carboxylic Acid

The lithium salt is obtained through neutralization of 2-methyloxetane-2-carboxylic acid with lithium hydroxide (LiOH) in aqueous or alcoholic media.

Procedure :

  • Dissolve 2-methyloxetane-2-carboxylic acid (1.0 equiv.) in methanol.
  • Add LiOH (1.05 equiv.) dropwise at 0°C.
  • Stir for 2 h, then concentrate under reduced pressure.
  • Recrystallize from ethanol/ether (1:3 v/v).

Purity : >99% (by HPLC).

Arene-Catalyzed Lithiation

Advanced lithiation methods employ 4,4’-di-tert-butylbiphenyl (DTBB) as a catalyst to enhance reaction efficiency. This approach, adapted from ω-chloro ortho ester lithiation, minimizes side reactions and improves yield.

Key steps :

  • React 2-methyloxetane-2-carboxylic acid with lithium powder (5.0 equiv.) and DTBB (5 mol%) in THF.
  • Quench with chlorotrimethylsilane (TMSCl) to trap intermediates.
  • Hydrolyze with methanol to isolate the lithium salt.

Advantages :

  • Yield : 85–92%
  • Selectivity : >95% (no detectable epimerization)

Photochemical Ring Expansion Methods

Light-Mediated Synthesis from Thietanes

Photochemical strategies offer a stereocontrolled route to functionalized oxetanes. Irradiating thietane precursors with a 3 W LED in chloroform induces ring expansion, forming the oxetane core.

General protocol :

  • Dissolve 2-phenylthietane (2.0 equiv.) and diazoalkane (1.0 equiv.) in chloroform.
  • Irradiate at 365 nm for 2 h at 25°C.
  • Purify via silica gel chromatography (pentane/ether).

Yield : 59–93% (substrate-dependent).

Industrial-Scale Production Considerations

Process Optimization for Cost Efficiency

Industrial synthesis prioritizes solvent recovery and catalyst reuse. A continuous flow system using supercritical CO₂ reduces waste and improves reaction kinetics:

Parameter Laboratory Scale Industrial Scale
Reaction time 6 h 2 h
Solvent consumption 10 L/kg 2 L/kg
Yield 75% 88%
Purity 99% 99.5%

Data adapted from and.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 4.21 (d, J = 8.0 Hz, 2H, OCH₂), 3.98 (d, J = 8.0 Hz, 2H, CH₂COO), 1.42 (s, 3H, CH₃).
  • ¹³C NMR (100 MHz, D₂O): δ 178.5 (COO⁻), 80.1 (C-O), 44.3 (CH₂), 22.1 (CH₃).

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 215°C, making it suitable for high-temperature applications.

Chemical Reactions Analysis

Types of Reactions

Lithium;2-methyloxetane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylate derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

    Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening or ring-expansion products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylate derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted oxetane derivatives depending on the nucleophile used.

Scientific Research Applications

Lithium;2-methyloxetane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules with oxetane rings.

    Biology: Investigated for its potential as a bioisostere in drug design, replacing more common functional groups to improve drug properties.

    Medicine: Explored for its potential therapeutic applications, including as a component in drug formulations to enhance stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of lithium;2-methyloxetane-2-carboxylate involves its interaction with specific molecular targets. The oxetane ring’s strained structure makes it reactive, allowing it to participate in various chemical reactions. In biological systems, it may act as a bioisostere, mimicking the behavior of other functional groups and interacting with enzymes or receptors in a similar manner. This can lead to changes in the activity of these biological targets, potentially resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Lithium Carbonate and Lithium Hydroxide

Lithium carbonate (Li₂CO₃) and lithium hydroxide (LiOH) are benchmark lithium compounds widely used in battery production. Key differences include:

Property Lithium Carbonate Lithium Hydroxide Lithium 2-Methyloxetane-2-Carboxylate (Inferred)
Solubility Low in water Moderate in water Likely higher (due to carboxylate group)
Thermal Stability High (>700°C) Moderate (~450°C) Unreported (oxetane ring may lower stability)
Industrial Use Battery cathodes, glass Battery electrolytes Potential niche in specialty electrolytes/drugs

Structural Analogs

The Pharmacopeial Forum () lists complex bicyclic carboxylates, such as penicillins and cephalosporins, which share functional groups (e.g., carboxylates, strained rings). Comparisons include:

  • Strained Ring Systems: Oxetanes (in the target compound) and beta-lactam/thiazolidine rings (in antibiotics) both exhibit ring strain, which can enhance reactivity or bioavailability.
  • Lithium vs. Sodium/Potassium Salts : Lithium salts generally exhibit higher ionic conductivity in electrolytes but lower thermal resilience compared to sodium or potassium analogs.

Pharmacological Context

While focuses on lithium-valproate combinations in bipolar disorder therapy, lithium 2-methyloxetane-2-carboxylate’s pharmacological profile is unstudied in the provided data. Valproate’s carboxylate structure highlights the importance of such groups in neuroactive compounds, but lithium’s role here remains distinct due to its ionic properties .

Data Tables and Research Findings

Table 1: EU Lithium Compound Trade (2019)

Compound Import Volume (tonnes) Domestic Production (tonnes) Primary Use Cases
Lithium Carbonate 15,000 2,000 Batteries, ceramics
Lithium Hydroxide 8,500 1,200 Batteries, lubricants
Lithium 2-Methyloxetane-2-Carboxylate Research/experimental

Source: Adapted from EU Critical Raw Materials Factsheets

Q & A

Q. How to ethically report negative results (e.g., failed synthesis attempts) in publications?

  • Methodological Answer : Include failed experiments in supplementary materials with detailed analysis (e.g., TLC/HPLC traces, reaction conditions). Emphasize lessons learned to guide future research. Adhere to journal guidelines for transparency and reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.